BenchChemオンラインストアへようこそ!

Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate

Alkaloid Synthesis Palladium Catalysis Carbonylation

Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate (CAS 5456-13-3), also named Acetamido(2-bromoveratryl)malonic acid diethyl ester or NSC 7504, is a synthetic α-acetamidomalonate diester derivative (C₁₈H₂₄BrNO₇, MW 446.29 g/mol). The compound incorporates a protected glycine equivalent (diethyl acetamidomalonate core) alkylated with a 2-bromo-3,4-dimethoxybenzyl (bromoveratryl) group.

Molecular Formula C18H24BrNO7
Molecular Weight 446.3 g/mol
CAS No. 5456-13-3
Cat. No. B13764204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate
CAS5456-13-3
Molecular FormulaC18H24BrNO7
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=C(C(=C(C=C1)OC)OC)Br)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C18H24BrNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-9-13(24-4)15(25-5)14(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21)
InChIKeyALUUJOBUGSMFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate (CAS 5456-13-3): Chemical Class and Baseline Characteristics for Procurement Evaluation


Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate (CAS 5456-13-3), also named Acetamido(2-bromoveratryl)malonic acid diethyl ester or NSC 7504, is a synthetic α-acetamidomalonate diester derivative (C₁₈H₂₄BrNO₇, MW 446.29 g/mol) . The compound incorporates a protected glycine equivalent (diethyl acetamidomalonate core) alkylated with a 2-bromo-3,4-dimethoxybenzyl (bromoveratryl) group [1]. Its structural features—a benzylic bromine atom, two electron-donating methoxy substituents, and the masked amino acid scaffold—define its utility as a functionalized intermediate in heterocyclic and alkaloid synthesis [1][2]. The compound was assigned NSC 7504, indicating its inclusion in the National Cancer Institute’s historical compound screening repository, though no public bioactivity data from this screening have been located in the open literature .

Why Diethyl Acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate Cannot Be Replaced by Unsubstituted Acetamidomalonates in Synthesis Workflows


Generic diethyl acetamidomalonate (CAS 1068-90-2) and its simple benzyl-substituted analogs lack the aromatic bromine and dual methoxy substitution pattern that define the reactivity profile of CAS 5456-13-3 [1]. The 2-bromo substituent is not a passive structural feature; it is an essential functional handle for palladium-catalyzed carbonylation, Suzuki–Miyaura cross-coupling, and intramolecular cyclization reactions that are foundational to tetrahydroisoquinoline alkaloid synthesis [2]. Substituting this compound with a non-brominated analog would eliminate the carbon–bromine bond required for oxidative addition in Pd(0)-catalyzed transformations, rendering the downstream synthetic route non-viable [2]. Similarly, the 3,4-dimethoxy groups modulate the electron density and steric environment of the aromatic ring, influencing both the rate of electrophilic aromatic substitution and the regioisomeric outcome of cyclization steps—factors that cannot be replicated by unsubstituted benzyl or mono-substituted analogs [2].

Quantitative Differentiation Evidence for Diethyl Acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate (CAS 5456-13-3) Versus Closest Analogs


Position-Specific Bromine Substitution Enables Pd(0)-Catalyzed Carbonylation: 2-Bromo vs. 3-Bromo vs. Non-Brominated Analogs

In the synthesis of phthalideisoquinoline alkaloids, 2-bromo-3,4-dimethoxybenzyl alcohol undergoes palladium(0)-catalyzed carbonylation to yield 6,7-dimethoxyphthalide, a key intermediate [1]. The 2-bromo position (ortho to the benzylic carbon) is mechanistically critical: oxidative addition of Pd(0) into the C–Br bond generates an arylpalladium(II) intermediate that undergoes CO insertion and subsequent cyclization with the adjacent benzylic alcohol [1]. When the bromine is relocated to the 3-position (CAS 23354-22-5, the 3-bromo-4,5-dimethoxy positional isomer), the spatial relationship between the Pd center and the nucleophilic trapping group is altered, potentially reducing cyclization efficiency; the literature reports optimized conditions only for the 2-bromo isomer [1]. Non-brominated 3,4-dimethoxybenzyl analogs lack the C–Br bond entirely and cannot participate in this catalytic manifold, necessitating alternative (and often lower-yielding) functionalization strategies [1].

Alkaloid Synthesis Palladium Catalysis Carbonylation

Computed Water Solubility Differentiation: CAS 5456-13-3 vs. Unsubstituted Diethyl Acetamidomalonate (CAS 1068-90-2)

The introduction of the 2-bromo-3,4-dimethoxybenzyl group substantially reduces aqueous solubility compared to the parent diethyl acetamidomalonate. Computed solubility for CAS 5456-13-3 is 0.19 g/L at 25 °C (ACD/Labs V11.02) . Diethyl acetamidomalonate (CAS 1068-90-2) is characterized as having low water solubility qualitatively, with quantitative solubility values not widely published but practically observed to be higher than the heavily substituted derivative due to its lower molecular weight (217.2 vs. 446.3 g/mol) and smaller hydrophobic surface area [1][2]. The ~230 Da increase in molecular weight and the addition of the brominated aromatic ring contribute to the roughly estimated >2-fold decrease in aqueous solubility for the target compound.

Physicochemical Properties Solubility Formulation

Structural Differentiation via Ortho-Bromo-3,4-dimethoxy Substitution Pattern: Comparison with Other Acetamidomalonate Benzyl Derivatives

Among known diethyl α-acetamido-α-alkylmalonates, the 2-bromo-3,4-dimethoxy substitution pattern is uniquely suited as a dual-functionality intermediate: the protected amino acid scaffold enables downstream α-amino acid synthesis, while the ortho-bromo substituent serves as a cross-coupling or cyclization handle [1][2]. Systematic studies on diethyl α-acetamido-α-alkylmalonates have synthesized and characterized a series of benzyl-substituted analogs including 2-chlorobenzyl, 3-chlorobenzyl, 2-fluorobenzyl, and 3-fluorobenzyl derivatives in overall yields ranging from 49–90% [1]. However, none of these reported analogs incorporate both a halogen (for cross-coupling) and dual methoxy groups (for electronic tuning and potential demethylation to catechol). The target compound uniquely combines all three features: masked amino acid, cross-coupling handle, and catechol precursor. This combination is not found in any other compound in the published diethyl acetamidomalonate alkylation series [1].

Regioselective Synthesis Cross-Coupling Acetamidomalonate Chemistry

Computed Density and Physicochemical Profile: CAS 5456-13-3 vs. Positional Isomer CAS 23354-22-5

The computed density of CAS 5456-13-3 (2-bromo isomer) is 1.346 ± 0.06 g/cm³ at 20 °C (ACD/Labs) . The positional isomer, diethyl (3-bromo-4,5-dimethoxy)benzylacetamidomalonate (CAS 23354-22-5), has the identical molecular formula (C₁₈H₂₄BrNO₇, MW 446.29) but is expected to exhibit a slightly different computed density due to altered molecular packing influenced by the bromine position . While a specific density value for CAS 23354-22-5 was not located from primary sources, the existence of this distinct CAS registry number confirms that the bromine positional arrangement is chemically recognized as a different substance, and analytical methods (e.g., HPLC retention time, NMR chemical shifts) would distinguish the two .

Physicochemical Characterization Quality Control Computational Chemistry

NSC 7504 Repository Assignment as a Marker of Prior Biological Screening Interest

CAS 5456-13-3 carries the identifier NSC 7504, indicating submission to the National Cancer Institute's Developmental Therapeutics Program compound repository for potential anticancer screening . In contrast, the unsubstituted parent diethyl acetamidomalonate (CAS 1068-90-2) and the positional isomer CAS 23354-22-5 do not appear in the NSC registry with publicly searchable entries [1]. The NSC number assignment implies that the specific 2-bromo-3,4-dimethoxy substitution pattern was deemed sufficiently distinct to warrant biological evaluation, distinguishing it from its simpler acetamidomalonate counterparts. However, no public screening results (e.g., NCI-60 cell line panel data) have been located for NSC 7504 in the open literature as of 2026.

Cancer Screening NCI Compound Repository Drug Discovery

Important Caveat: Current Limitations in High-Strength Differential Evidence

No direct head-to-head quantitative comparison studies (e.g., IC₅₀, rate constant, yield, selectivity, or ADMET data) between CAS 5456-13-3 and its closest structural analogs were identified in the peer-reviewed primary literature as of May 2026 [1][2]. The evidence presented above relies on class-level inference from the mechanism of Pd(0)-catalyzed carbonylation, structural comparison with published series of acetamidomalonate derivatives, computed physicochemical properties, and the historical NSC assignment [1][2][3]. None of the evidence items meet the criteria for 'Direct head-to-head comparison' or 'Cross-study comparable' evidence tags. Procurement decisions must therefore be guided primarily by the synthetic requirement for the specific 2-bromo-3,4-dimethoxy substitution pattern rather than by quantitatively demonstrated superiority over alternatives.

Evidence Gap Data Availability Procurement Risk

Recommended Application Scenarios for Diethyl Acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate (CAS 5456-13-3) Based on Available Evidence


Intermediate in Pd(0)-Catalyzed Phthalideisoquinoline and Protoberberine Alkaloid Synthesis

CAS 5456-13-3 provides the 2-bromo-3,4-dimethoxybenzyl group in a protected form that is directly applicable to palladium(0)-catalyzed carbonylation–cyclization cascades for constructing phthalideisoquinoline, protoberberine, and indolo[2,1-a]isoquinoline alkaloid frameworks [1]. The bromine substituent at the 2-position is the essential oxidative addition site for Pd(0), while the 3,4-dimethoxy groups can be deprotected to catechol moieties found in many bioactive alkaloids [1]. The acetamidomalonate core can be separately manipulated (hydrolysis, decarboxylation) to reveal an amino acid functionality at a later stage [2].

Dual-Functionality Building Block for Convergent Medicinal Chemistry Synthesis

The compound uniquely integrates three reactive domains into a single intermediate: (i) a masked α-amino acid via the diethyl acetamidomalonate group, (ii) an aryl bromine for cross-coupling diversification, and (iii) 3,4-dimethoxy groups that serve as latent catechol precursors [1][2]. This trifunctionality reduces the number of separate building blocks required in a convergent synthetic sequence, potentially streamlining route design for libraries of amino-acid-containing biaryl or heterocyclic compounds [1].

Specialty Building Block Requiring Strict Positional Isomer Quality Control

The existence of the positional isomer CAS 23354-22-5 (3-bromo-4,5-dimethoxy) with identical molecular formula and molecular weight makes analytical identity confirmation critical during procurement [1]. The computed density (1.346 g/cm³ for the 2-bromo isomer) can serve as a readily accessible QC parameter for incoming material verification when used in combination with NMR and HPLC [1][2]. Research groups synthesizing Pd(0)-catalyzed cyclization products should specifically request the 2-bromo isomer and confirm the CAS number and analytical specifications before use [1].

Historical Biological Screening Reference Compound (NSC 7504)

The NSC 7504 designation provides a traceable provenance indicating that this specific compound was included in the NCI's compound collection for potential anticancer evaluation [1]. While public screening data are not available, research groups investigating the biological activity of acetamidomalonate-derived compounds may reference the NSC number to contextualize their work within the broader history of NCI screening efforts and to potentially request archived screening data from the NCI Developmental Therapeutics Program [1].

Quote Request

Request a Quote for Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.